Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone
Description
Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone is a diaryl methanone derivative featuring two hydroxyphenyl groups substituted with pentyloxy chains at the 4-position. Its structure (Figure 1) consists of a central ketone group bonded to two aromatic rings, each bearing hydroxyl (-OH) and pentyloxy (-O-C₅H₁₁) substituents. This compound is structurally related to benzophenone-based ultraviolet (UV) absorbers but distinguishes itself through its bis-substitution pattern and alkoxy chain length.
Properties
CAS No. |
102590-07-8 |
|---|---|
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
bis(2-hydroxy-4-pentoxyphenyl)methanone |
InChI |
InChI=1S/C23H30O5/c1-3-5-7-13-27-17-9-11-19(21(24)15-17)23(26)20-12-10-18(16-22(20)25)28-14-8-6-4-2/h9-12,15-16,24-25H,3-8,13-14H2,1-2H3 |
InChI Key |
PDFSRDCIVOOOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone typically involves the reaction of 2-hydroxy-4-(pentyloxy)benzaldehyde with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methanone core can be reduced to form secondary alcohols.
Substitution: The pentyloxy groups can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the methanone core can produce secondary alcohols .
Scientific Research Applications
Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and pentyloxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The methanone core can also participate in redox reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₅H₃₄O₅
- Molecular Weight : 426.54 g/mol (calculated).
- Functional Groups: Two phenolic -OH groups, two ether-linked pentyl chains, and a central ketone.
While direct synthesis data for this compound are absent in the provided evidence, analogous methodologies (e.g., alkylation of dihydroxybenzophenone precursors using pentyl bromide under basic conditions) can be inferred from similar compounds .
Structural Analogs and Substitution Effects
Table 1: Structural Comparison of Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone and Key Analogs
Key Observations :
Alkoxy Chain Length: The pentyloxy chain (C₅H₁₁) in the target compound offers intermediate lipophilicity compared to Octabenzone’s octyloxy (C₈H₁₇) group. Longer chains enhance solubility in non-polar matrices (e.g., polymers) but may reduce compatibility with polar substrates .
Acetophenone derivatives (e.g., 1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone) lack the conjugated diaryl ketone structure, resulting in weaker UV absorption .
Physical and Chemical Properties
Table 2: Comparative Properties
Key Findings :
- Thermal Stability: Bis-substituted methanones generally exhibit higher melting points than mono-substituted analogs due to increased molecular symmetry and intermolecular interactions.
- UV Absorption: The target compound’s conjugated diaryl structure likely enhances molar absorptivity in the UV-B/C range compared to mono-substituted benzophenones .
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